BMS-986224

Description

Properties

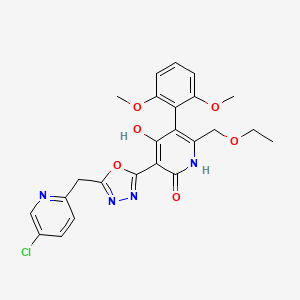

IUPAC Name |

3-[5-[(5-chloropyridin-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-5-(2,6-dimethoxyphenyl)-6-(ethoxymethyl)-4-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN4O6/c1-4-34-12-15-19(20-16(32-2)6-5-7-17(20)33-3)22(30)21(23(31)27-15)24-29-28-18(35-24)10-14-9-8-13(25)11-26-14/h5-9,11H,4,10,12H2,1-3H3,(H2,27,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZKELPIAJYRDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=C(C(=C(C(=O)N1)C2=NN=C(O2)CC3=NC=C(C=C3)Cl)O)C4=C(C=CC=C4OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055200-88-7 | |

| Record name | BMS-986224 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055200887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-986224 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5O33BF03F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Cardioprotective Mechanism of BMS-986224: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-986224 is a potent, selective, and orally bioavailable small-molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor with a crucial role in cardiovascular homeostasis. In cardiomyocytes, this compound mimics the actions of the endogenous peptide ligand, (Pyr1)apelin-13, initiating a cascade of signaling events that culminate in enhanced cardiac contractility and output. This document provides an in-depth technical overview of the mechanism of action of this compound in cardiomyocytes, detailing the molecular interactions, signaling pathways, and experimental methodologies used to elucidate its function.

Core Mechanism of Action in Cardiomyocytes

This compound exerts its effects by binding to and activating the APJ receptor on the surface of cardiomyocytes.[1][2][3][4] This activation triggers a multifaceted signaling cascade that positively modulates cardiac function. The primary mechanism involves the coupling of the APJ receptor to inhibitory G proteins (Gαi), leading to a series of downstream events that enhance cardiomyocyte contractility.[1][2]

Key Signaling Pathways

The binding of this compound to the APJ receptor initiates several key signaling pathways within the cardiomyocyte:

-

Inhibition of cAMP Production: Upon activation by this compound, the APJ receptor, through its coupling with Gαi, inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][5]

-

β-Arrestin Recruitment: Similar to the endogenous ligand, this compound promotes the recruitment of β-arrestin to the activated APJ receptor.[1][3] This interaction is crucial for receptor desensitization, internalization, and the activation of G protein-independent signaling pathways.

-

ERK Phosphorylation: Activation of the APJ receptor by this compound leads to the phosphorylation and activation of extracellular signal-regulated kinase (ERK).[1][3] The ERK signaling pathway is a critical regulator of cell growth, proliferation, and survival in cardiomyocytes.

-

Enhanced Cardiac Contractility: The culmination of these signaling events is an increase in cardiac contractility and stroke volume, leading to improved cardiac output.[1][2][5] Notably, this positive inotropic effect is achieved without a significant increase in heart rate.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: Binding Affinity of this compound for the Apelin Receptor (APJ)

| Parameter | Species | Value (nmol/L) | Reference |

| Kd | Human | 0.3 | [1][2][3] |

| Ki | Human | 0.074 | [6] |

| Ki | Rat | 0.049 | [6] |

Table 2: In Vitro Potency of this compound in Functional Assays

| Assay | Cell Type | Parameter | Value (nmol/L) | Reference |

| cAMP Inhibition | Human APJ overexpressing cells | EC50 | 0.02 ± 0.02 | [1][3] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway of this compound in cardiomyocytes.

Caption: Experimental workflow for characterizing this compound's action in cardiomyocytes.

Detailed Experimental Protocols

The following sections outline the methodologies for the key experiments used to characterize the mechanism of action of this compound in cardiomyocytes.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Kd or Ki) of this compound for the APJ receptor.

-

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cells overexpressing the human or rat APJ receptor (e.g., HEK293 or CHO cells).

-

Competitive Binding: A fixed concentration of a radiolabeled apelin peptide (e.g., [125I]-apelin-13) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Detection: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity retained on the filters is then quantified using a gamma counter.

-

Data Analysis: The data are fitted to a one-site competitive binding equation to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

G-Protein Activation Assays (Bioluminescence Resonance Energy Transfer - BRET)

-

Objective: To measure the activation of specific G-protein subtypes upon APJ receptor stimulation by this compound.

-

Methodology:

-

Cell Line: HEK293 cells are co-transfected with constructs for the APJ receptor, a Gα subunit fused to a BRET donor (e.g., Renilla luciferase, Rluc), and a Gγ subunit fused to a BRET acceptor (e.g., green fluorescent protein, GFP).

-

Stimulation: The transfected cells are treated with increasing concentrations of this compound.

-

BRET Measurement: Upon G-protein activation, the Gα-Rluc and Gγ-GFP subunits dissociate, leading to a decrease in the BRET signal. The BRET ratio (acceptor emission / donor emission) is measured using a microplate reader.

-

Data Analysis: The change in BRET ratio is plotted against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

-

cAMP Inhibition Assays

-

Objective: To quantify the inhibition of adenylyl cyclase activity and subsequent reduction in cAMP levels following APJ receptor activation.

-

Methodology:

-

Cell Line: Cells expressing the APJ receptor (e.g., HEK293 or iPSC-derived cardiomyocytes) are used.

-

Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation, followed by stimulation with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.

-

cAMP Measurement: Intracellular cAMP levels are measured using a variety of commercially available kits, such as those based on competitive enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).

-

Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP production is plotted against the this compound concentration to determine the IC50 value.

-

β-Arrestin Recruitment Assays (BRET)

-

Objective: To measure the recruitment of β-arrestin to the APJ receptor upon stimulation with this compound.

-

Methodology:

-

Cell Line: HEK293 cells are co-transfected with a construct for the APJ receptor fused to a BRET donor (e.g., Rluc) and a construct for β-arrestin fused to a BRET acceptor (e.g., GFP).

-

Stimulation: The transfected cells are treated with increasing concentrations of this compound.

-

BRET Measurement: Recruitment of β-arrestin-GFP to the APJ-Rluc brings the donor and acceptor into close proximity, resulting in an increase in the BRET signal. The BRET ratio is measured over time.

-

Data Analysis: The maximal BRET signal is plotted against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

-

ERK Phosphorylation Assays

-

Objective: To determine the effect of this compound on the phosphorylation of ERK1/2.

-

Methodology:

-

Cell Culture and Stimulation: Cardiomyocytes or APJ-expressing cell lines are serum-starved and then stimulated with this compound for various time points.

-

Cell Lysis: The cells are lysed to extract total protein.

-

Detection: The levels of phosphorylated ERK (p-ERK) and total ERK are determined by Western blotting using specific antibodies or by a quantitative method such as ELISA or AlphaScreen.

-

Data Analysis: The ratio of p-ERK to total ERK is calculated and compared between treated and untreated cells to determine the fold-increase in ERK phosphorylation.

-

Cardiomyocyte Contractility and Calcium Signaling Assays

-

Objective: To directly measure the functional effects of this compound on cardiomyocyte contraction and intracellular calcium dynamics.

-

Methodology:

-

Cardiomyocyte Isolation: Primary adult ventricular cardiomyocytes are isolated from animal models, or human iPSC-derived cardiomyocytes are used.

-

Contractility Measurement: The contractile properties of individual cardiomyocytes are assessed using video-based edge detection systems or atomic force microscopy. Parameters such as sarcomere shortening, and rates of contraction and relaxation are measured.

-

Calcium Imaging: Cardiomyocytes are loaded with a fluorescent calcium indicator (e.g., Fura-2 or Fluo-4). The cells are electrically paced, and changes in intracellular calcium concentration ([Ca2+]i) are monitored using fluorescence microscopy. The amplitude and kinetics of the calcium transients are analyzed.

-

Experimental Conditions: Cardiomyocytes are superfused with a physiological buffer containing varying concentrations of this compound to determine its direct effects on contractility and calcium handling.

-

Conclusion

This compound is a promising therapeutic agent for heart failure that acts as a potent agonist of the apelin receptor in cardiomyocytes. Its mechanism of action is well-characterized, involving the activation of Gαi- and β-arrestin-mediated signaling pathways that lead to a beneficial increase in cardiac contractility. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other novel cardiovascular drugs.

References

- 1. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biorxiv.org [biorxiv.org]

- 5. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Binding Affinity of BMS-986224 to the Apelin Receptor

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of BMS-986224, a potent and selective small-molecule agonist for the apelin receptor (APJ). The document details the quantitative binding affinity, the experimental protocols used for its determination, and the associated signaling pathways.

Core Data Presentation: Binding Affinity and Potency

This compound has been identified as a high-affinity, orally bioavailable, non-peptide agonist of the apelin receptor.[1] Its binding and functional characteristics have been compared to the endogenous peptide ligand, (Pyr1) apelin-13. The following table summarizes the key quantitative data regarding the binding affinity and functional potency of this compound.

| Parameter | Value | Species/Cell Line | Description | Reference |

| Kd | 0.3 nM | Human | Dissociation constant, a measure of binding affinity. | [1][2][3][4] |

| Ki | Similar across species | Human, Rat | Inhibition constant, indicating the concentration of this compound required to displace 50% of the radiolabeled ligand. The similarity across species suggests a conserved binding site. | [1] |

| EC50 (cAMP) | 0.02 nM | Human APJ expressing cells | Half maximal effective concentration for the inhibition of forskolin-mediated cAMP production, indicating functional potency in the G-protein signaling pathway. | [2][3] |

Signaling Pathways and Mechanism of Action

This compound is a fully competitive orthosteric ligand that displaces the endogenous peptide (Pyr1) apelin-13 from the human APJ receptor.[1] Upon binding, it activates downstream signaling pathways without significant bias compared to (Pyr1) apelin-13.[1][4] The apelin receptor, a G protein-coupled receptor (GPCR), primarily signals through two main pathways: the G-protein dependent pathway and the β-arrestin dependent pathway.[5]

Activation of the G-protein pathway (primarily via Gαi) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] This pathway also activates the PI3K/Akt cascade, which in turn phosphorylates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO), a key molecule in vasodilation.[7]

Simultaneously, this compound stimulates β-arrestin recruitment, which is involved in receptor internalization and can also initiate distinct signaling cascades, including the activation of the ERK (extracellular signal-regulated kinase) pathway.[4][5]

Experimental Protocols

The determination of this compound's binding affinity was primarily conducted using radioligand binding assays.[4]

Objective: To determine the binding affinity (Ki) of the unlabeled test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the apelin receptor.

Materials:

-

Receptor Source: Cell membranes prepared from Human Embryonic Kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO-K1) cells stably expressing the human apelin receptor.[1]

-

Radioligand: [125I]-(Pyr1)apelin-13.

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: Tris-HCl buffer containing MgCl2, and a protease inhibitor cocktail.

-

Filtration Apparatus: Brandel cell harvester or equivalent.

-

Filters: Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: To measure radioactivity.

Workflow:

Procedure:

-

Incubation: The cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand, [125I]-(Pyr1)apelin-13, and a range of concentrations of the unlabeled competitor, this compound.

-

Equilibrium: The reaction is allowed to reach equilibrium at a specific temperature (e.g., room temperature) for a defined period.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: The filters are washed quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

This compound is a potent, high-affinity agonist of the apelin receptor, demonstrating binding affinity in the low nanomolar range.[1][4] Its ability to act as a competitive orthosteric ligand and activate downstream signaling pathways in a manner similar to the endogenous ligand, apelin-13, underscores its potential as a therapeutic agent for conditions such as heart failure.[1][8] The detailed experimental protocols and pathway analyses provide a robust framework for further research and development in this area.

References

- 1. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]

- 6. jicrcr.com [jicrcr.com]

- 7. cusabio.com [cusabio.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Structure and Synthesis of BMS-986224

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986224 is a potent and selective small-molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor that has emerged as a promising therapeutic target for heart failure. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and pharmacological properties of this compound. Detailed synthetic protocols for both first and second-generation routes are presented, alongside a compilation of its in vitro and in vivo pharmacological data. Furthermore, the signaling pathways activated by this compound are described and visualized.

Chemical Structure

This compound is a complex heterocyclic molecule with the systematic IUPAC name 3-[5-[(5-chloro-2-pyridinyl)methyl]-1,3,4-oxadiazol-2-yl]-5-(2,6-dimethoxyphenyl)-6-(ethoxymethyl)-4-hydroxy-1H-pyridin-2-one.[1] Its chemical and physical properties are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 3-[5-[(5-chloro-2-pyridinyl)methyl]-1,3,4-oxadiazol-2-yl]-5-(2,6-dimethoxyphenyl)-6-(ethoxymethyl)-4-hydroxy-1H-pyridin-2-one[1] |

| CAS Number | 2055200-88-7[1] |

| Molecular Formula | C24H23ClN4O6[1] |

| Molecular Weight | 498.92 g/mol [1] |

| SMILES | CCOCC1=C(C(=C(C(=O)N1)C2=NN=C(O2)CC3=NC=C(C=C3)Cl)O)C4=C(C=CC=C4OC)OC[1] |

| InChI Key | AGZKELPIAJYRDT-UHFFFAOYSA-N[1] |

Synthesis of this compound

The synthesis of this compound has been described in detail, with a notable evolution from a first-generation to a more efficient second-generation process. The key challenge in the synthesis is the construction of the sterically hindered tetra-ortho-substituted biaryl pyridone core.

First-Generation Synthesis

The initial synthetic route was characterized by a linear approach to assemble the biaryl pyridone, which limited the overall efficiency. A key step in this process was an enamine cyclization to form the pyridone core.

Second-Generation Synthesis

The second-generation synthesis offers significant improvements by employing a convergent strategy. This revised approach minimizes the use of low-temperature lithiation chemistry and replaces a costly palladium coupling with a more scalable nucleophilic arylation. A crucial improvement was the implementation of a novel Negishi coupling method to overcome the limitations of the Suzuki-Miyaura coupling for creating the tetra-ortho-substituted biaryl pyridone. This improved route is more efficient and better suited for larger-scale production.

Detailed Experimental Protocols

While the full step-by-step experimental protocols are detailed in the primary literature, a general overview of the key transformations is provided below. For specific reagent quantities, reaction conditions, and purification methods, consulting the original publication is recommended.

Key Synthetic Steps (Second-Generation Route):

-

Preparation of the Pyridone Core: This typically involves the condensation of a β-ketoester with an amine to form an enamine, followed by cyclization.

-

Formation of the Biaryl Linkage: A Negishi cross-coupling reaction is employed to connect the pyridone core with the 2,6-dimethoxyphenyl moiety.

-

Introduction of the Oxadiazole Moiety: This is achieved through the reaction of a carboxylic acid or its derivative with a hydrazine to form a hydrazide, which is then cyclized to the 1,3,4-oxadiazole ring.

-

Attachment of the Chloropyridinylmethyl Group: The final fragment is introduced by alkylating the oxadiazole.

Pharmacology and Mechanism of Action

This compound is a potent and selective agonist for the apelin receptor (APJ).[2][3] It was developed as a potential treatment for heart failure due to its ability to mimic the beneficial cardiovascular effects of the endogenous peptide ligand, apelin.[2][3]

In Vitro Pharmacology

This compound demonstrates high affinity and potency at the human APJ receptor. It closely mimics the signaling profile of the endogenous peptide (Pyr1) apelin-13.[2][3]

| Parameter | Value | Species/Cell Line |

| Kd | 0.3 nM[1][3] | Human APJ Receptor |

| EC50 (cAMP Inhibition) | 0.02 nM[1][4] | Human APJ in HEK293 ZF cells[4] |

| β-arrestin Recruitment | Fully stimulates[1][4] | CHO-K1 or HEK293 ZF cells[4] |

| ERK Phosphorylation | Fully stimulates[1][4] | HEK293 ZF cells[4] |

| APJ Internalization | Fully stimulates[1] | HEK293 ZF cells |

In Vivo Pharmacology

In preclinical models of heart failure, this compound has been shown to improve cardiovascular function.

| Study Model | Dosing | Key Findings |

| Renal Hypertensive Rat (RHR) Model | 0.192 mg/kg or 3 mg/kg (SC infusion, daily)[1][4] | Increased stroke volume and cardiac output to levels seen in healthy animals.[1][4] |

| Renal Hypertensive Rat (RHR) Model | 0.192 mg/kg or 3 mg/kg (SC infusion, daily)[1] | Did not prevent cardiac hypertrophy and fibrosis, differentiating its effects from enalapril.[1] |

Pharmacokinetics

Pharmacokinetic studies have been conducted in various preclinical species, demonstrating that this compound is orally bioavailable. In a study with male Sprague-Dawley rats, subcutaneous infusion resulted in steady-state plasma concentrations of 102 nM and 2686 nM at low and high doses, respectively.[1]

Signaling Pathways

As an agonist of the APJ receptor, this compound activates downstream signaling cascades that are crucial for its physiological effects. The APJ receptor is a G protein-coupled receptor that primarily signals through the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] Activation of the APJ receptor by this compound also leads to the recruitment of β-arrestin and the phosphorylation of extracellular signal-regulated kinase (ERK).[1][4]

The binding of this compound to the APJ receptor initiates a conformational change that allows for the coupling and activation of intracellular G proteins. This leads to the inhibition of adenylyl cyclase activity and a reduction in cAMP levels. Simultaneously, the activated receptor is phosphorylated, which promotes the recruitment of β-arrestin. β-arrestin can then act as a scaffold for other signaling proteins, including those in the ERK pathway, and also mediates receptor desensitization and internalization.

Clinical Development

This compound has undergone Phase 1 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects and in patients with chronic heart failure with reduced ejection fraction.[5][6] However, the development of this compound was discontinued at Phase 1.[7][8]

Conclusion

This compound is a well-characterized, potent, and selective small-molecule agonist of the apelin receptor. Its synthesis has been optimized to a scalable, second-generation process. The pharmacological profile of this compound, particularly its ability to improve cardiac function in preclinical models, highlighted its potential as a therapeutic agent for heart failure. Although its clinical development was halted, the extensive research on this compound provides a valuable foundation for the continued exploration of APJ receptor agonists in cardiovascular diseases. The detailed understanding of its chemical properties, synthesis, and mechanism of action can inform the design and development of future drug candidates targeting this important receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. | BioWorld [bioworld.com]

- 6. hra.nhs.uk [hra.nhs.uk]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

In Vitro Characterization of BMS-986224: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986224 is a potent, selective, and orally bioavailable small-molecule agonist of the apelin receptor (APJ), a G-protein coupled receptor (GPCR).[1][2][3] It has been developed as a potential therapeutic agent for heart failure.[1][2] This document provides a comprehensive overview of the in vitro pharmacological characterization of this compound, detailing its binding affinity, functional potency, and signaling profile in comparison to the endogenous ligand, (Pyr1) apelin-13.[4][5]

Core Data Summary

The in vitro activity of this compound has been quantified through a series of binding and functional assays. The data highlights its high affinity and potent agonistic activity at the APJ receptor across multiple species.

Table 1: Receptor Binding Affinity

| Compound | Species | Receptor | Assay Type | Ki (nM) | Kd (nM) |

| This compound | Human | APJ | Radioligand Displacement | 0.074[6] | 0.3[1][4][5][7][8] |

| This compound | Rat | APJ | Radioligand Displacement | 0.049[6] | - |

| This compound | Monkey | APJ | Radioligand Displacement | Similar to human/rat[4] | - |

| This compound | Dog | APJ | Radioligand Displacement | Similar to human/rat[4] | - |

| (Pyr1) apelin-13 | Human | APJ | Radioligand Displacement | 0.169[6] | - |

| (Pyr1) apelin-13 | Rat | APJ | Radioligand Displacement | 0.064[6] | - |

Table 2: Functional Potency

| Compound | Assay Type | Cell Line | Species | EC50 (nM) |

| This compound | cAMP Inhibition | HEK293 | Human | 0.02[1][9] |

| This compound | β-arrestin Recruitment | CHO-K1 / HEK293 | - | Fully stimulates (0-100 nM)[1][9] |

| This compound | ERK Phosphorylation | CHO-K1 / HEK293 | - | Fully stimulates (0-100 nM)[1][9] |

| This compound | APJ Internalization | CHO-K1 / HEK293 | - | Fully stimulates (0-100 nM)[1][9] |

Signaling Pathways and Mechanism of Action

This compound mimics the action of the endogenous apelin peptides by binding to and activating the APJ receptor. This activation triggers multiple downstream signaling pathways.[10] The primary mechanism involves the activation of Gαi, which leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[10] Additionally, APJ receptor activation by this compound stimulates the recruitment of β-arrestin, leading to receptor internalization and activation of other signaling cascades, including the ERK/MAPK pathway.[1][5][7]

Caption: APJ Receptor Signaling Pathway Activated by this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are outlined below, based on published information.[4][5][7][8]

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the APJ receptor.

-

Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled ligand ([3H] apelin-13) for binding to the APJ receptor expressed in cell membranes.

-

Methodology:

-

Cell membranes from HEK293 cells stably expressing the human, monkey, dog, or rat APJ receptor are prepared.

-

Membranes are incubated with a fixed concentration of [3H] apelin-13.

-

Increasing concentrations of unlabeled this compound or (Pyr1) apelin-13 (as a positive control) are added to the incubation mixture.

-

Following incubation to allow binding to reach equilibrium, the membranes are washed to separate bound from unbound radioligand.

-

The amount of bound radioactivity is quantified using scintillation counting.

-

The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

-

cAMP Inhibition Assay

-

Objective: To measure the functional potency (EC50) of this compound in inhibiting cAMP production.

-

Principle: Activation of the Gαi-coupled APJ receptor by an agonist inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

-

Methodology:

-

HEK293 cells stably expressing the APJ receptor are seeded in appropriate assay plates.

-

Cells are pre-treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.

-

Increasing concentrations of this compound are added to the cells.

-

After an incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA).

-

The concentration-response curve is plotted to determine the EC50 value for cAMP inhibition.

-

β-Arrestin Recruitment Assay

-

Objective: To assess the ability of this compound to induce the recruitment of β-arrestin to the APJ receptor.

-

Principle: GPCR activation often leads to the recruitment of β-arrestin proteins, which is a key step in receptor desensitization, internalization, and G-protein-independent signaling. This can be measured using techniques like Bioluminescence Resonance Energy Transfer (BRET).

-

Methodology:

-

A stable cell line (e.g., CHO-K1 or HEK293) is created to co-express the APJ receptor fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin fused to a BRET acceptor (e.g., YFP).

-

Cells are incubated with the BRET substrate (e.g., coelenterazine).

-

Increasing concentrations of this compound are added to the cells.

-

Upon agonist-induced proximity of the receptor and β-arrestin, BRET occurs. The light emitted by the acceptor is measured and compared to the light emitted by the donor.

-

The BRET ratio is plotted against the compound concentration to generate a dose-response curve.

-

Caption: General Workflow for In Vitro Characterization Assays.

Selectivity Profile

GPCR competitive radioligand binding selectivity assays were conducted to evaluate the potential for off-target interactions of this compound.[4] These studies confirmed that this compound is a highly selective agonist for the APJ receptor.[4][5]

Conclusion

The in vitro characterization of this compound demonstrates that it is a high-affinity, potent, and selective agonist of the APJ receptor.[4][5] Its pharmacological profile closely mimics that of the endogenous peptide (Pyr1) apelin-13, effectively activating downstream signaling pathways such as Gαi-mediated cAMP inhibition and β-arrestin recruitment.[1][4] These findings establish the foundational mechanism of action for this compound and support its development as a therapeutic candidate for conditions such as heart failure.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - MedChem Express [bioscience.co.uk]

- 4. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. genscript.com [genscript.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. jicrcr.com [jicrcr.com]

BMS-986224: A Selective Apelin Receptor (APJ) Agonist for Cardiovascular Applications

A Technical Guide for Researchers and Drug Development Professionals

Introduction: BMS-986224 is a potent, selective, and orally bioavailable small-molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][2] It was developed as a potential therapeutic agent for heart failure.[1] The endogenous ligand for APJ is apelin, a peptide with beneficial cardiovascular effects, including increased cardiac contractility and vasodilation.[3][4] However, the therapeutic utility of native apelin is limited by its short half-life.[3][5] this compound was designed to mimic the pharmacological actions of apelin with an improved pharmacokinetic profile suitable for chronic oral administration.[3][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, experimental protocols, and associated signaling pathways. Although investigated in Phase 1 clinical trials, its development was discontinued.[7][8]

Mechanism of Action and In Vitro Pharmacology

This compound acts as a high-affinity agonist at the APJ receptor, demonstrating a binding and signaling profile remarkably similar to the most active endogenous apelin fragment, (Pyr1) apelin-13.[3][5] Preclinical studies have shown that this compound is highly selective for the APJ receptor with no significant off-target activity at other cardiovascular GPCRs.[3]

Binding Affinity

This compound exhibits potent binding to the APJ receptor across multiple species. Radioligand binding assays have demonstrated its high affinity, comparable to that of the endogenous ligand.[3][6]

Table 1: Comparative Binding Affinity (Ki) of this compound and (Pyr1) apelin-13 for the APJ Receptor

| Species | This compound Ki (nmol/L) | (Pyr1) apelin-13 Ki (nmol/L) |

| Human | 0.074[9] | 0.169[9] |

| Rat | 0.049[9] | 0.064[9] |

| Monkey | Data not available | Data not available |

| Dog | Data not available | Data not available |

| Source: Gargalovic P, et al. Circ Heart Fail. 2021.[3] |

Functional Activity

This compound effectively mimics the intracellular signaling cascades initiated by (Pyr1) apelin-13 upon APJ receptor activation. This includes G protein-dependent pathways and β-arrestin recruitment.[3][6] Studies in HEK293 cells and human induced pluripotent stem cell-derived cardiomyocytes have confirmed that this compound does not exhibit significant signaling bias compared to (Pyr1) apelin-13.[3][5]

Table 2: In Vitro Functional Potency (EC50) of this compound at the Human APJ Receptor

| Assay | This compound EC50 (nmol/L) | (Pyr1) apelin-13 EC50 (nmol/L) | Cell Line |

| cAMP Inhibition | 0.02[6] | 0.05[6] | HEK293 ZF |

| β-Arrestin Recruitment | See Figure 2 | See Figure 2 | CHO-K1 |

| ERK Phosphorylation | See Figure 2 | See Figure 2 | HEK293 ZF |

| Receptor Internalization | See Figure 2 | See Figure 2 | HEK293 ZF |

| Source: Gargalovic P, et al. Circ Heart Fail. 2021.[3][6] |

Signaling Pathways

Activation of the APJ receptor by this compound triggers multiple downstream signaling pathways that are crucial for its cardiovascular effects. These pathways are primarily mediated through the coupling of the receptor to inhibitory G proteins (Gαi).[10][11]

In Vivo Preclinical Studies

The efficacy of this compound has been evaluated in rodent models, where it demonstrated beneficial cardiovascular effects consistent with APJ receptor agonism.

Acute Hemodynamic Effects in Anesthetized Rats

In anesthetized, instrumented rats, short-term infusion of this compound resulted in a dose-dependent increase in cardiac output and stroke volume, with minimal impact on heart rate and mean arterial pressure.[3][5] These effects were comparable to those observed with (Pyr1) apelin-13 and distinct from the β-adrenergic agonist dobutamine, which typically increases heart rate.[3]

Table 3: Acute Hemodynamic Effects of this compound Infusion in Anesthetized Rats

| Parameter | Change with this compound | Change with (Pyr1) apelin-13 | Change with Dobutamine |

| Cardiac Output | Increased (10-15%)[3] | Increased (similar to this compound)[3] | Increased |

| Stroke Volume | Increased[5] | Increased | Increased |

| Heart Rate | No significant change[3] | No significant change[3] | Increased |

| Mean Arterial Pressure | Minimal change[3] | Minimal change | Variable |

| Source: Gargalovic P, et al. Circ Heart Fail. 2021.[3][5] |

Chronic Efficacy in a Rat Model of Heart Failure

In the renal hypertensive rat (RHR) model, which mimics certain aspects of heart failure with cardiac hypertrophy and reduced cardiac output, chronic oral administration of this compound led to sustained improvements in cardiac function.[3]

Table 4: Effects of Chronic Oral this compound Administration in the RHR Model

| Parameter | Effect of this compound |

| Stroke Volume | Increased to levels of healthy animals[3] |

| Cardiac Output | Increased to levels of healthy animals[3] |

| Cardiac Hypertrophy | No prevention[3] |

| Cardiac Fibrosis | No prevention[3] |

| Source: Gargalovic P, et al. Circ Heart Fail. 2021.[3] |

Notably, the effects of this compound on cardiac function were independent of blood pressure reduction and did not prevent adverse cardiac remodeling (hypertrophy and fibrosis), distinguishing its mechanism from that of renin-angiotensin system inhibitors like enalapril.[3][6]

Experimental Protocols

The following are summaries of key experimental methodologies used in the preclinical characterization of this compound.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for the APJ receptor.

-

Method:

-

Cell membranes were prepared from HEK293 cells stably expressing human, monkey, dog, or rat APJ receptors.

-

Membranes were incubated with a fixed concentration of [3H]apelin-13 and increasing concentrations of unlabeled this compound or (Pyr1) apelin-13.

-

The reaction was incubated to allow for competitive binding.

-

Bound and free radioligand were separated by filtration.

-

Radioactivity of the filters was measured by liquid scintillation counting.

-

Ki values were calculated using the Cheng-Prusoff equation.[3]

-

cAMP Inhibition Assay

-

Objective: To measure the functional potency (EC50) of this compound in inhibiting adenylyl cyclase activity.

-

Method:

-

HEK293 cells expressing the APJ receptor were pre-treated with forskolin to stimulate cAMP production.

-

Cells were then treated with varying concentrations of this compound or (Pyr1) apelin-13.

-

Intracellular cAMP levels were measured using a suitable detection kit (e.g., HTRF-based).

-

EC50 values were determined from the concentration-response curves.[3][12]

-

β-Arrestin Recruitment Assay

-

Objective: To assess the ability of this compound to promote the recruitment of β-arrestin to the APJ receptor.

-

Method:

-

A cell-based assay, such as the PathHunter assay (DiscoveRx), was used. This typically involves CHO-K1 cells co-expressing the APJ receptor fused to a β-galactosidase fragment and β-arrestin fused to the complementary enzyme fragment.

-

Upon agonist stimulation, the interaction of β-arrestin with the receptor brings the enzyme fragments together, forming an active enzyme.

-

The enzyme activity, which is proportional to β-arrestin recruitment, was measured using a chemiluminescent substrate.

-

EC50 values were derived from the dose-response data.[3][13]

-

ERK Phosphorylation Assay

-

Objective: To quantify the activation of the MAPK/ERK signaling pathway by this compound.

-

Method:

-

HEK293 cells expressing the APJ receptor were serum-starved and then stimulated with different concentrations of this compound or (Pyr1) apelin-13 for a defined period.

-

Cells were lysed, and the levels of phosphorylated ERK (pERK) and total ERK were determined by an immunoassay (e.g., ELISA or Western blot).

-

The ratio of pERK to total ERK was calculated to determine the extent of pathway activation.

-

EC50 values were obtained from the concentration-response curves.[3]

-

Clinical Development

This compound entered a Phase 1 clinical trial (NCT03281122) to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects and patients with chronic heart failure with reduced ejection fraction.[14][15] This study was a randomized, double-blind, placebo-controlled, single and multiple ascending dose trial.[14] However, the trial was terminated, and the clinical development of this compound was discontinued.[7]

Conclusion

This compound is a well-characterized, potent, and selective small-molecule agonist of the APJ receptor. Preclinical studies have demonstrated its ability to replicate the beneficial cardiovascular effects of the endogenous apelin peptide with the advantage of oral bioavailability.[3][6] It enhances cardiac function by increasing cardiac output and stroke volume without significantly affecting heart rate.[3][5] The comprehensive in vitro and in vivo data available for this compound provide a valuable foundation for understanding the therapeutic potential and mechanism of action of APJ receptor agonists in the context of cardiovascular disease, particularly heart failure. Despite the discontinuation of its clinical development, the information gathered on this compound remains a significant resource for researchers in the field.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Targeting the apelin system for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. jicrcr.com [jicrcr.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]

- 14. hra.nhs.uk [hra.nhs.uk]

- 15. | BioWorld [bioworld.com]

The Journey of BMS-986224: A Novel APJ Agonist for Heart Failure

A Technical Whitepaper on the Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heart failure remains a significant global health challenge, necessitating the exploration of novel therapeutic avenues. The apelin receptor (APJ), a G-protein coupled receptor, has emerged as a promising target due to its role in promoting positive inotropic effects and vasodilation. This whitepaper provides an in-depth technical guide on the discovery and preclinical development of BMS-986224, a potent, selective, and orally bioavailable small-molecule agonist of the APJ receptor. We will delve into the compound's pharmacological profile, detailing the experimental methodologies employed in its in vitro and in vivo characterization. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of APJ agonism in heart failure.

Introduction: The Rationale for Targeting the Apelin System in Heart Failure

The apelinergic system, comprising the APJ receptor and its endogenous peptide ligand apelin, is a critical regulator of cardiovascular homeostasis.[1] Activation of this system elicits a cascade of beneficial effects, including enhanced cardiac contractility, vasodilation, and diuresis.[1] In heart failure, where cardiac output is compromised, augmenting the function of the apelin system presents a compelling therapeutic strategy. However, the therapeutic utility of native apelin is limited by its short half-life.[2] This necessitated the development of a stable, orally active small-molecule agonist that could mimic the beneficial effects of apelin, leading to the discovery of this compound.[3][4]

In Vitro Pharmacological Profile of this compound

This compound was identified through extensive optimization of a high-throughput screening lead from over 2 million compounds.[3] Its in vitro pharmacology was extensively characterized to ascertain its potency, selectivity, and signaling profile in comparison to the endogenous ligand, (Pyr1)apelin-13.[3]

Receptor Binding and Selectivity

This compound demonstrated high affinity and selectivity for the APJ receptor.[3] Radioligand binding assays confirmed its potent interaction with the receptor, exhibiting a similar binding profile to (Pyr1)apelin-13.[3][5]

Table 1: In Vitro Receptor Binding Affinity of this compound [3][5]

| Compound | Target | Kd (nM) |

| This compound | APJ Receptor | 0.3 |

Downstream Signaling Pathways

The functional activity of this compound was assessed through a series of in vitro signaling assays. These experiments confirmed that this compound is a full agonist of the APJ receptor, recapitulating the signaling cascade initiated by (Pyr1)apelin-13.[3]

Table 2: In Vitro Functional Activity of this compound [3][4][5]

| Assay | Cell Line | Parameter | This compound EC50 (nM) | (Pyr1)apelin-13 EC50 (nM) |

| cAMP Inhibition | HEK293 ZF | EC50 | 0.02 | 0.05 |

| β-arrestin Recruitment | CHO-K1 | EC50 | - | - |

| ERK Phosphorylation | HEK293 ZF | EC50 | - | - |

| APJ Internalization | HEK293 ZF | EC50 | - | - |

Note: Specific EC50 values for β-arrestin recruitment, ERK phosphorylation, and APJ internalization were not consistently reported in the reviewed literature.

This compound was shown to fully inhibit forskolin-mediated cAMP production, stimulate β-arrestin recruitment, promote ERK phosphorylation, and induce APJ receptor internalization in a concentration-dependent manner.[4][5] G-protein signaling assays in both human embryonic kidney 293 (HEK293) cells and human induced pluripotent stem cell-derived cardiomyocytes confirmed a lack of signaling bias relative to (Pyr1)apelin-13.[2][3]

In Vivo Preclinical Efficacy

The in vivo efficacy of this compound was evaluated in rodent models to assess its acute hemodynamic effects and its chronic impact on cardiac function in a disease model of heart failure.

Acute Hemodynamic Effects in Anesthetized Rats

Short-term infusion of this compound in anesthetized, instrumented rats resulted in a significant increase in cardiac output (10-15%) without affecting heart rate.[2][3] This hemodynamic profile was similar to that observed with (Pyr1)apelin-13 and distinct from the effects of dobutamine, a traditional inotrope.[2][3]

Chronic Efficacy in a Renal Hypertensive Rat (RHR) Model

To evaluate its potential for chronic heart failure treatment, this compound was administered to renal hypertensive rats (RHR), a model that exhibits cardiac hypertrophy and decreased cardiac output.[3] Both subcutaneous and oral administration of this compound increased stroke volume and cardiac output to levels comparable to those in healthy animals.[2][3] Notably, these improvements in cardiac function were achieved without preventing cardiac hypertrophy and fibrosis, differentiating its mechanism from that of the ACE inhibitor enalapril.[2][3]

Table 3: In Vivo Effects of this compound in the Renal Hypertensive Rat (RHR) Model [5]

| Administration | Dose | Effect on Stroke Volume | Effect on Cardiac Output |

| Subcutaneous Infusion (10 days) | 0.192 mg/kg/day | Increased | Increased |

| Subcutaneous Infusion (10 days) | 3 mg/kg/day | No significant effect | No significant effect |

| Oral (BID) | 0.1 mg/kg | - | - |

| Oral (BID) | 1 mg/kg | - | - |

Note: The higher subcutaneous dose did not show the same efficacy, a phenomenon that was confirmed in a repeat study. Specific quantitative data for the oral administration was not detailed in the provided search results.

Clinical Development and Current Status

Based on its promising preclinical profile, this compound advanced into clinical development. A Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose study was initiated to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects and patients with chronic heart failure with reduced ejection fraction (NCT03281122).[6][7][8] However, the trial was terminated due to a change in the sponsor's business objectives.[9]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical characterization of this compound.

In Vitro Assays

-

Radioligand Binding Assay: The affinity of this compound for the APJ receptor was determined using a competitive radioligand binding assay with [3H]Apelin-13 in membranes prepared from cells stably expressing the human APJ receptor.[10]

-

cAMP Inhibition Assay: The ability of this compound to inhibit adenylyl cyclase activity was measured in HEK293 ZF cells.[3] Cells were stimulated with forskolin to induce cAMP production, and the inhibitory effect of increasing concentrations of this compound was quantified.[4]

-

β-arrestin Recruitment Assay: β-arrestin recruitment to the APJ receptor was assessed in Chinese hamster ovary (CHO)-K1 cells using a commercially available assay.[3]

-

ERK Phosphorylation Assay: The phosphorylation of extracellular signal-regulated kinase (ERK) was measured in HEK293 ZF cells following stimulation with this compound.[3]

-

APJ Internalization Assay: The internalization of the APJ receptor upon agonist binding was quantified in HEK293 ZF cells.[3]

In Vivo Models

-

Anesthetized Instrumented Rat Model: This model was used to evaluate the acute effects of this compound on cardiovascular hemodynamics.[3]

-

Renal Hypertensive Rat (RHR) Model: This model of cardiac hypertrophy and decreased cardiac output was used to assess the chronic effects of this compound on cardiac function.[3]

Visualizations

Signaling Pathway of this compound at the APJ Receptor

Caption: Signaling cascade initiated by this compound binding to the APJ receptor.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro pharmacological profiling of this compound.

Conclusion

This compound is a novel, potent, and orally bioavailable small-molecule agonist of the APJ receptor that closely mimics the in vitro and in vivo pharmacological properties of the endogenous ligand, (Pyr1)apelin-13. Preclinical studies demonstrated its ability to enhance cardiac function in a disease model of heart failure through a distinct mechanism from existing therapies. While its clinical development was halted for non-clinical reasons, the journey of this compound provides a valuable case study and a strong rationale for the continued exploration of APJ agonism as a therapeutic strategy for heart failure. The detailed experimental data and methodologies presented in this whitepaper serve as a foundation for future research in this promising area.

References

- 1. researchgate.net [researchgate.net]

- 2. promegaconnections.com [promegaconnections.com]

- 3. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Table 2, ERK assay protocol for the HEK-293 cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. ahajournals.org [ahajournals.org]

- 9. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]

- 10. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

BMS-986224: A Deep Dive into its Apelin Receptor Agonist Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986224 is a potent, selective, and orally bioavailable small-molecule agonist of the apelin receptor (APJ), a G-protein coupled receptor.[1][2] It has been investigated as a potential therapeutic agent for heart failure.[1][2] This technical guide provides an in-depth analysis of the this compound signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals. This compound exhibits a signaling profile remarkably similar to the endogenous peptide ligand, (Pyr1) apelin-13.[1][3][4]

Quantitative Analysis of In Vitro Activity

The following table summarizes the key quantitative metrics that define the potency and efficacy of this compound in activating the apelin receptor and its downstream signaling pathways.

| Parameter | Species | Cell Line | Value | Reference |

| Binding Affinity (Kd) | Human | - | 0.3 nM | [1][3] |

| Binding Affinity (Ki) | Human | - | 74 pM | [5] |

| Binding Affinity (Ki) | Rat | - | 49 pM | [5] |

| cAMP Inhibition (EC50) | Human | HEK293 ZF | 0.02 nM | [1][6][7] |

Core Signaling Pathway of this compound

This compound initiates its biological effects by binding to and activating the apelin receptor (APJ). This activation triggers a cascade of intracellular signaling events that are characteristic of G-protein coupled receptor activation. The primary signaling axis involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][6][7]

Simultaneously, APJ activation by this compound stimulates the recruitment of β-arrestin, a key protein involved in receptor desensitization and internalization, as well as initiating distinct signaling cascades.[1][6][7] Furthermore, the pathway involves the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a critical node in cell proliferation, differentiation, and survival.[1][6][7] The culmination of these events includes the internalization of the apelin receptor.[1][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the signaling pathway of this compound.

Radioligand Binding Assay

This assay is performed to determine the binding affinity of this compound to the apelin receptor.

-

Objective: To quantify the dissociation constant (Kd) or inhibition constant (Ki) of this compound for the apelin receptor.

-

Methodology:

-

Prepare cell membranes from a cell line overexpressing the human or rat apelin receptor.

-

Incubate the membranes with a constant concentration of a radiolabeled apelin receptor ligand (e.g., [125I]-apelin-13).

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.

-

After reaching equilibrium, separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Analyze the data using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

cAMP Inhibition Assay

This functional assay measures the ability of this compound to inhibit the production of cyclic AMP.

-

Objective: To determine the EC50 value of this compound for the inhibition of adenylyl cyclase activity.

-

Methodology:

-

Culture HEK293 ZF cells expressing the human apelin receptor.

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulate adenylyl cyclase with forskolin to induce cAMP production.

-

Concurrently, treat the cells with varying concentrations of this compound.

-

After incubation, lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF or ELISA).

-

Plot the concentration-response curve and calculate the EC50 value.[1][6][7]

-

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated apelin receptor.

-

Objective: To measure the potency and efficacy of this compound in inducing β-arrestin recruitment.

-

Methodology:

-

Use a cell line (e.g., CHO-K1) co-expressing the apelin receptor fused to a bioluminescent or fluorescent protein (e.g., Renilla luciferase) and β-arrestin fused to a complementary protein (e.g., YFP).

-

Treat the cells with increasing concentrations of this compound.

-

Measure the Bioluminescence Resonance Energy Transfer (BRET) or Fluorescence Resonance Energy Transfer (FRET) signal, which increases as β-arrestin is recruited to the receptor.

-

Generate a concentration-response curve to determine the EC50.

-

ERK Phosphorylation Assay

This assay assesses the activation of the MAP kinase pathway downstream of apelin receptor activation.

-

Objective: To quantify the ability of this compound to induce the phosphorylation of ERK.

-

Methodology:

-

Culture HEK293 ZF cells expressing the human apelin receptor.

-

Starve the cells in serum-free media to reduce basal ERK phosphorylation.

-

Stimulate the cells with various concentrations of this compound for a defined period.

-

Lyse the cells and determine the levels of phosphorylated ERK (p-ERK) and total ERK using an immunoassay such as Western blotting or a cell-based ELISA.

-

Normalize the p-ERK signal to the total ERK signal and plot the concentration-response to calculate the EC50.[1][6][7]

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing the in vitro pharmacology of a compound like this compound.

Conclusion

This compound is a well-characterized apelin receptor agonist that faithfully mimics the signaling of its endogenous counterpart, apelin-13. Its potent activity, demonstrated through a variety of in vitro assays, underscores its potential as a therapeutic agent. The detailed understanding of its signaling pathway, supported by robust quantitative data and clear experimental protocols, provides a solid foundation for further research and development in the field of cardiovascular disease. The lack of signaling bias relative to (Pyr1) apelin-13 suggests that its therapeutic effects are likely to mirror those of the natural ligand.[3][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

- 7. This compound | Apelin receptor | TargetMol [targetmol.com]

Pharmacological Profile of BMS-986224: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986224 is a potent, selective, and orally bioavailable small-molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR) that plays a crucial role in cardiovascular homeostasis.[1][2] The apelin/APJ system is a key regulator of cardiovascular function, and its activation has been shown to enhance cardiac contractility and promote vasodilation, making it a promising therapeutic target for conditions such as heart failure.[3] this compound was developed as a potential treatment for heart failure, mimicking the pharmacological effects of the endogenous peptide ligand, (Pyr1)apelin-13, but with an improved pharmacokinetic profile suitable for chronic oral administration.[1][4] This document provides a comprehensive overview of the pharmacological profile of this compound, including its binding characteristics, in vitro and in vivo efficacy, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound acts as a full agonist at the APJ receptor.[2] Upon binding, it triggers a cascade of downstream signaling events that are characteristic of APJ activation. The primary mechanism involves the activation of Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][6] Additionally, this compound stimulates other signaling pathways, including the recruitment of β-arrestin, phosphorylation of extracellular signal-regulated kinase (ERK), and internalization of the APJ receptor.[5][2] Notably, this compound exhibits a signaling profile that is very similar to the endogenous ligand (Pyr1)apelin-13, with no significant signaling bias observed.[1][7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the pharmacological properties of this compound.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Species | Value | Reference(s) |

| Binding Affinity (Kd) | Human APJ | 0.3 nM | [5][2][8] |

| cAMP Inhibition (EC50) | Human APJ | 0.02 nM | [5][2][6] |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Heart Failure

| Parameter | Model | Treatment | Effect | Reference(s) |

| Cardiac Output | Anesthetized Instrumented Rats | Short-term infusion | 10-15% increase | [1][7][9] |

| Stroke Volume | Renal Hypertensive Rat (RHR) | Subcutaneous and oral administration | Increased to levels of healthy animals | [2][7] |

| Cardiac Output | Renal Hypertensive Rat (RHR) | Subcutaneous and oral administration | Increased to levels of healthy animals | [2][7] |

Signaling Pathways and Experimental Workflows

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

[3H] Apelin-13 Radioligand Binding Assay

This assay is performed to determine the binding affinity (Kd) of this compound to the APJ receptor.

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human APJ receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Assay Buffer: 25 mM HEPES, 10 mM MgCl2, 1 mM CaCl2, pH 7.4.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of [3H] Apelin-13 and increasing concentrations of unlabeled this compound in a 96-well plate.

-

The plate is incubated at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.

-

The filters are washed with ice-cold assay buffer to remove non-specific binding.

-

The amount of bound radioactivity on the filters is quantified using a scintillation counter.

-

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Inhibition Assay (HTRF)

This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production, providing a measure of its functional potency (EC50).

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human APJ receptor.

-

Assay Principle: The assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology, a competitive immunoassay between native cAMP produced by the cells and a d2-labeled cAMP tracer for a europium cryptate-labeled anti-cAMP antibody.

-

Procedure:

-

Cells are plated in a 384-well plate and stimulated with a fixed concentration of forskolin (to induce cAMP production) in the presence of increasing concentrations of this compound.

-

The plate is incubated at room temperature for 30 minutes.

-

Lysis buffer containing the HTRF reagents (anti-cAMP-cryptate and cAMP-d2) is added to each well.

-

The plate is incubated for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.

-

The HTRF signal is read on a compatible plate reader.

-

-

Data Analysis: The ratio of the fluorescence intensities at 665 nm and 620 nm is calculated, and the data are plotted against the concentration of this compound to determine the EC50 value.

Bioluminescence Resonance Energy Transfer (BRET)-Based G-Protein Activation Assay

This assay is used to confirm that this compound activates the APJ receptor through the Gi signaling pathway.

-

Principle: BRET measures the interaction between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) when they are in close proximity. In this assay, Gαi is tagged with Rluc and Gγ is tagged with YFP. Agonist-induced conformational changes in the G protein heterotrimer lead to a change in the BRET signal.

-

Procedure:

-

HEK293 cells are co-transfected with plasmids encoding the APJ receptor, Gαi-Rluc, and YFP-Gγ.

-

Transfected cells are plated in a 96-well plate.

-

The BRET substrate (e.g., coelenterazine h) is added to each well.

-

The basal BRET signal is measured.

-

This compound is added at various concentrations, and the BRET signal is measured again.

-

-

Data Analysis: The change in the BRET ratio upon addition of this compound is calculated to determine the concentration-dependent activation of the Gi protein.

β-Arrestin Recruitment Assay (Tango Assay)

This assay measures the recruitment of β-arrestin to the APJ receptor upon agonist stimulation.

-

Principle: The Tango assay is a reporter gene assay. The APJ receptor is fused to a transcription factor, and β-arrestin is fused to a protease. Upon agonist-induced recruitment of β-arrestin to the receptor, the protease cleaves the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).

-

Procedure:

-

HTLA cells, which stably express the tTA-dependent luciferase reporter and a β-arrestin-TEV protease fusion, are transfected with the APJ-Tango construct.

-

Transfected cells are plated in a 384-well plate.

-

Cells are stimulated with increasing concentrations of this compound and incubated overnight.

-

A luciferase substrate is added to the wells.

-

Luminescence is measured using a plate reader.

-

-

Data Analysis: The luminescence signal is plotted against the concentration of this compound to determine the EC50 for β-arrestin recruitment.

ERK Phosphorylation Assay (Western Blot)

This assay determines the effect of this compound on the phosphorylation of ERK, a downstream signaling molecule.

-

Cell Line: CHO-K1 or HEK293 cells expressing the APJ receptor.

-

Procedure:

-

Cells are serum-starved to reduce basal ERK phosphorylation.

-

Cells are treated with various concentrations of this compound for a specific time period (e.g., 5-15 minutes).

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK (p-ERK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

The membrane is then stripped and re-probed with an antibody for total ERK to normalize for protein loading.

-

-

Data Analysis: The band intensities for p-ERK and total ERK are quantified, and the ratio of p-ERK to total ERK is calculated to determine the fold-increase in ERK phosphorylation.

APJ Receptor Internalization Assay

This assay measures the agonist-induced internalization of the APJ receptor from the cell surface.

-

Principle: The assay often uses a cell line expressing an N-terminally tagged APJ receptor (e.g., with a FLAG or HA epitope). The amount of receptor on the cell surface can be quantified using an antibody against the tag in non-permeabilized cells.

-

Procedure:

-

Cells expressing the tagged APJ receptor are plated in a 96-well plate.

-

Cells are treated with increasing concentrations of this compound for a defined time period (e.g., 30-60 minutes) to induce internalization.

-

Cells are fixed and incubated with a primary antibody against the tag.

-

After washing, a fluorescently labeled secondary antibody is added.

-

The fluorescence intensity, which is proportional to the amount of receptor on the cell surface, is measured using a plate reader or high-content imaging system.

-

-

Data Analysis: The decrease in cell surface fluorescence is plotted against the concentration of this compound to determine the EC50 for receptor internalization.

In Vivo Efficacy in the Renal Hypertensive Rat (RHR) Model

This animal model is used to evaluate the chronic effects of this compound on cardiac function in a setting of hypertension-induced cardiac hypertrophy and decreased cardiac output.

-

Model Induction: Hypertension is induced in rats by partial constriction of one renal artery (two-kidney, one-clip model), which leads to activation of the renin-angiotensin system and subsequent development of hypertension and cardiac remodeling.

-

Treatment: this compound is administered to the RHR animals, typically via subcutaneous infusion or oral gavage, over a period of several days or weeks.

-

Efficacy Assessment: Cardiac function is assessed using echocardiography to measure parameters such as stroke volume, cardiac output, ejection fraction, and left ventricular mass.

-

Data Analysis: The changes in cardiac parameters in the this compound-treated group are compared to those in a vehicle-treated control group to determine the in vivo efficacy of the compound.

Conclusion

This compound is a potent and selective small-molecule agonist of the APJ receptor with a pharmacological profile that closely mirrors the endogenous ligand (Pyr1)apelin-13.[1] Its ability to enhance cardiac function in preclinical models of heart failure, coupled with its oral bioavailability, underscores its potential as a novel therapeutic agent for this condition.[7] The comprehensive in vitro and in vivo characterization of this compound provides a strong foundation for its further clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. ahajournals.org [ahajournals.org]

- 3. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Agonist-induced internalization and desensitization of the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. revvity.com [revvity.com]

An In-Depth Technical Guide to the Solubility and Stability of BMS-986224

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for BMS-986224, a potent and selective small-molecule agonist of the apelin receptor (APJ). The information compiled herein is intended to support research and development activities by providing key physicochemical properties, experimental methodologies, and relevant biological context.

Core Physicochemical Properties

This compound is an orally bioavailable, nonpeptidic compound that has been investigated for its potential therapeutic applications in heart failure.[1] A summary of its fundamental properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₃ClN₄O₆ | [2] |

| Molecular Weight | 498.92 g/mol | [2] |

| CAS Number | 2055200-88-7 | [3] |

| Appearance | Solid, Off-white to light yellow powder | [2][3] |

Solubility Profile

The solubility of this compound has been determined in various solvents, with Dimethyl Sulfoxide (DMSO) being a common solvent for in vitro studies. For in vivo applications, specific formulations have been developed to achieve the desired concentrations.

In Vitro Solubility

This compound exhibits good solubility in DMSO, a widely used solvent for creating stock solutions in biological assays.

| Solvent | Solubility | Conditions | Reference |